2-(2-Fluorophenyl)oxirane
Description
Significance of Epoxide Scaffolds in Modern Chemical Research
Epoxides, also known as oxiranes, are three-membered cyclic ethers that serve as highly valuable intermediates in a vast array of organic transformations. rsc.orgresearchgate.net Their inherent ring strain makes them susceptible to ring-opening reactions by a wide range of nucleophiles, providing a reliable and efficient pathway to various functionalized molecules. rsc.org This reactivity is a cornerstone of their utility, enabling the stereospecific and regioselective introduction of new functional groups.
Epoxides are crucial building blocks in the synthesis of numerous natural products, pharmaceuticals, and materials. rsc.orgresearchgate.net Their ability to be converted into diols, amino alcohols, and other valuable motifs makes them indispensable in drug discovery and development. researchgate.netmdpi.com Many anticancer agents, for instance, incorporate an epoxide functionality, highlighting their biological relevance. researchgate.net
Overview of Fluorine-Containing Organic Compounds in Synthetic Strategies
The introduction of fluorine into organic molecules can dramatically alter their properties. nih.gov20.210.105 Fluorine is the most electronegative element, and its presence can significantly impact a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity to biological targets. lew.rotandfonline.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts increased thermal and chemical stability to the molecule. nih.govlew.ro
Despite its high electronegativity, the van der Waals radius of fluorine is comparable to that of a hydrogen atom. tandfonline.comtcichemicals.com This allows for the substitution of hydrogen with fluorine without causing significant steric perturbation, a strategy often employed in medicinal chemistry to enhance a drug's pharmacological profile. tandfonline.com The strategic placement of fluorine can block metabolic pathways, thereby increasing the in vivo lifetime of a drug. lew.ro
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPBMJZGHIBDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74248-65-0 | |
| Record name | (2R)-2-(2-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for 2 2 Fluorophenyl Oxirane and Analogues
Direct Epoxidation Routes
Direct epoxidation involves the conversion of the carbon-carbon double bond in 2-fluorostyrene (B1345600) or related derivatives into an oxirane ring. This transformation is accomplished using an oxidizing agent that delivers a single oxygen atom to the alkene.
The most direct synthesis of 2-(2-Fluorophenyl)oxirane is the epoxidation of its corresponding alkene, 2-fluorostyrene. The electron-rich π-system of the styrene (B11656) double bond is susceptible to electrophilic attack by various oxidizing agents. masterorganicchemistry.com A range of methods has been developed for the epoxidation of styrenes, including those with fluorine substituents.
Specialized catalytic systems have been shown to be effective. For instance, the epoxidation of 4-fluorostyrene, a structural isomer of 2-fluorostyrene, has been successfully carried out using a self-assembled manganese-based molecular cage as a catalyst in a mixture of acetonitrile (B52724) and water. uva.nl Another approach involves photocatalytic systems; the epoxidation of para-fluorostyrene has been demonstrated using a gold-titanium dioxide (Au/TiO₂) catalyst under irradiation, which generates the oxidizing species in situ. uni-regensburg.de Furthermore, enzymatic methods, such as those using P450 monooxygenases, have been applied to the epoxidation of fluorinated styrenes, offering high enantioselectivity. rsc.org
Table 1: Examples of Catalytic Systems for Fluorinated Styrene Epoxidation
| Fluorinated Styrene | Catalyst/System | Oxidant | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| 4-Fluorostyrene | Self-assembled Mn-based cage (2-MnCl@1) | Iodosylbenzene (PhIO) | Acetonitrile/Water | Achieved 32% yield with a turnover number of 216. | uva.nl |
| para-Fluorostyrene | Au/TiO₂ (photocatalyst) | H₂O₂ (generated in situ) | THF | Demonstrates a green chemistry approach using visible light. | uni-regensburg.de |
| 4-Fluorostyrene | CYP119 T213G mutant (enzyme) | H₂O₂ | Aqueous buffer | Produced a 5:1 ratio of S- to R-epoxide enantiomers, showing good enantioselectivity. | rsc.org |
| Styrene | Co(III)@Fe₃O₄/SiO₂ salen complex | m-CPBA | Dichloromethane (B109758) (DCM) | Optimization showed 2.5 mol% of the catalyst gave optimal yield and selectivity. | ias.ac.in |
Among the most common and reliable methods for alkene epoxidation on a laboratory scale is the use of peroxy acids. mdma.chorientjchem.org Meta-chloroperoxybenzoic acid (m-CPBA) is a widely utilized reagent for this purpose due to its commercial availability, relative stability, and high selectivity. masterorganicchemistry.comorientjchem.org
The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene in a single, stereospecific step. masterorganicchemistry.comleah4sci.com This syn-addition mechanism means that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com The rate of reaction is enhanced by electron-donating groups on the alkene and electron-withdrawing groups on the peroxy acid. mdma.ch Other peroxy acids, such as peracetic acid and perbenzoic acid, are also effective for epoxidation. masterorganicchemistry.com The synthesis of this compound can be readily achieved by treating 2-fluorostyrene with m-CPBA in an appropriate solvent like dichloromethane (DCM).
Ylide-Mediated Epoxidation Reactions
An alternative and powerful strategy for synthesizing epoxides, including this compound, is the Johnson-Corey-Chaykovsky reaction. wikipedia.orgmdpi.com This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with a sulfur ylide, which acts as a methylene-transfer agent to form the three-membered oxirane ring. wikipedia.orgnrochemistry.com
To synthesize this compound via the Corey-Chaykovsky reaction, the required carbonyl precursor is 2-fluorobenzaldehyde (B47322). The reaction involves the nucleophilic addition of the ylide to the carbonyl carbon, followed by an intramolecular ring-closing displacement. organic-chemistry.org
This methodology is also applicable to ketone precursors for the synthesis of substituted analogues. For example, the enantioselective synthesis of (2S)-2-Ethyl-2-(2-fluorophenyl)oxirane has been reported starting from 2-fluoroacetophenone (B1329501) and a chiral sulfur ylide. nih.gov Similarly, the reaction of 2,4'-difluorobenzophenone (B154369) with a sulfur ylide generated from dimethyl sulfoxide (B87167) and dimethyl sulfate (B86663) has been used to prepare 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane, a precursor to the fungicide flutriafol. google.com
The key reagents in the Corey-Chaykovsky reaction are sulfur ylides, most commonly dimethylsulfonium methylide ((CH₃)₂SCH₂) or dimethyloxosulfonium methylide ((CH₃)₂SOCH₂). wikipedia.org These ylides are typically generated in situ by the deprotonation of their corresponding sulfonium (B1226848) or sulfoxonium salts with a strong base. organic-chemistry.org Trimethylsulfonium (B1222738) iodide is a frequent precursor for dimethylsulfonium methylide. organic-chemistry.orgrsc.org
A specific procedure for the synthesis of this compound involves the reaction of 2-fluorobenzaldehyde with the ylide generated from trimethylsulfonium iodide and sodium hydride in dry dimethyl sulfoxide (DMSO). rsc.org An alternative procedure uses methyl trimethylsulfonium sulfate and aqueous sodium hydroxide (B78521) in a biphasic dichloromethane/water system to generate the ylide for reaction with a ketone precursor. semanticscholar.org The mechanism involves the initial attack of the ylide on the carbonyl, forming a betaine (B1666868) intermediate. This intermediate then undergoes an intramolecular Sₙ2 reaction, where the alkoxide attacks the carbon bearing the sulfonium group, leading to the formation of the epoxide and the displacement of dimethyl sulfide (B99878) as a byproduct. nih.gov
The efficiency of ylide-mediated epoxidation is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. nrochemistry.comrsc.orgsemanticscholar.org
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the sulfonium salt to form the ylide. Sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are commonly used in polar aprotic solvents like DMSO or THF. rsc.orgthieme-connect.com The combination of NaOH in a biphasic system can also be effective. semanticscholar.org
Temperature: Sulfur ylides can be thermally unstable, so they are often generated and used at low temperatures. nrochemistry.com However, the subsequent epoxidation step may be conducted at room temperature or even with gentle heating to ensure the reaction goes to completion. nrochemistry.comthieme-connect.com In a one-pot synthesis of cyclic carbonates from 4-fluorobenzaldehyde, where the formation of the corresponding epoxide is the initial step, it was found that the epoxide formation was complete at 25 °C, but the subsequent reaction required heating to 40 °C for optimal yield. thieme-connect.com
Table 2: Optimization of a One-Pot Reaction Involving Epoxide Formation from 4-Fluorobenzaldehyde
| Entry | Base | Solvent | Temperature (°C) | Result (Yield of Final Product) | Reference |
|---|---|---|---|---|---|
| 1 | NaH | DMSO | 25 | Only epoxide intermediate was isolated (95%). | thieme-connect.com |
| 2 | NaH | DMSO | 40 | 30% yield of final product, 65% iodo alcohol byproduct. | thieme-connect.com |
| 3 | NaH | DMSO-THF (1:1) | 40 | 94% yield of final product. | thieme-connect.com |
| 4 | KOH | DMSO-THF (1:1) | 40 | Less effective than NaH. | thieme-connect.com |
| 5 | NaOH | DMSO-THF (1:1) | 40 | Less effective than NaH. | thieme-connect.com |
| 6 | KOt-Bu | DMSO-THF (1:1) | 40 | Less effective than NaH. | thieme-connect.com |
Data adapted from a study on cyclic carbonate synthesis, where the initial step is the ylide-mediated epoxidation of the aldehyde. thieme-connect.com
Multi-Step Synthetic Strategies
Multi-step synthetic routes are commonly employed for the preparation of this compound, often involving the initial formation of a precursor molecule that is subsequently cyclized to form the desired epoxide ring.
Formation of Intermediate Precursors for Oxirane Ring Closure
A prevalent strategy for synthesizing oxiranes involves the formation of halohydrin intermediates from corresponding alkenes. byjus.comwikipedia.org For instance, the reaction of an alkene with a halogen in the presence of water yields a halohydrin. byjus.comwikipedia.orglibretexts.org In the context of this compound, this would involve the treatment of 2-fluorostyrene with a halogen and water. The regioselectivity of this reaction follows the Markovnikov pathway, where the electrophilic halogen attaches to the less substituted carbon of the alkene, and the nucleophilic hydroxyl group adds to the more substituted carbon. byjus.com
Another approach to obtaining halohydrin precursors is through the reduction of 2-halo acids using a reducing agent like lithium aluminium hydride. byjus.comwikipedia.org These 2-halo acids can be prepared through methods such as the Hell–Volhard–Zelinsky halogenation. byjus.comwikipedia.org
Furthermore, the Darzens condensation reaction provides a pathway to α,β-epoxy esters, which can be considered precursors to related oxirane structures. This reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base. organic-chemistry.org While not a direct route to this compound itself without further modification, it represents a fundamental method for constructing the oxirane ring from different starting materials. organic-chemistry.org
The following table summarizes key intermediate precursors and their corresponding formation reactions:
Table 1: Intermediate Precursors for Oxirane Ring Closure| Intermediate Precursor | Starting Materials | Reaction Type |
|---|---|---|
| 2-Fluoro-1-(2-fluorophenyl)ethanol (Fluorohydrin) | 2-Fluorostyrene, Fluorine, Water | Halohydrin Formation |
| 2-Bromo-1-(2-fluorophenyl)ethanol (Bromohydrin) | 2-Fluorostyrene, N-Bromosuccinimide, Water | Halohydrin Formation |
| 2-Chloro-1-(2-fluorophenyl)ethanol (Chlorohydrin) | 2-Fluorostyrene, Chlorine, Water | Halohydrin Formation |
| α,β-Epoxy ester | Aldehyde/Ketone, α-Halo ester | Darzens Condensation |
Base-Mediated Cyclization Reactions in Oxirane Formation
Once a halohydrin intermediate is formed, the oxirane ring is typically generated through a base-mediated intramolecular cyclization. wikipedia.org This reaction proceeds via an intramolecular SN2 mechanism, where the hydroxyl group, deprotonated by the base, acts as a nucleophile and attacks the adjacent carbon bearing the halogen, displacing the halide ion to form the epoxide. wikipedia.orgorganic-chemistry.org Common bases used for this transformation include sodium hydroxide or potassium hydroxide. wikipedia.org
The Darzens reaction also concludes with a base-mediated cyclization step. After the initial addition of the deprotonated α-halo ester to a carbonyl compound, the resulting alkoxide intermediate undergoes an intramolecular SN2 reaction to form the α,β-epoxy ester. organic-chemistry.org
A related strategy involves the deprotonation of benzyl (B1604629) chlorides with strong bases at low temperatures. The resulting carbanions can then react with aldehydes or ketones, followed by intramolecular substitution of the chloride to yield aryloxiranes. sorbonne-universite.frresearchgate.net
Asymmetric Synthesis of Chiral this compound
The synthesis of enantioenriched this compound is of particular interest due to the stereospecificity often required for biologically active molecules. Several asymmetric strategies have been developed to achieve this.
Catalytic Asymmetric Epoxidation Approaches
The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as a catalyst. wikipedia.orgorganic-chemistry.org This reaction is effective for a range of substituted alkenes, including cis-disubstituted and conjugated olefins. wikipedia.orgorganic-chemistry.org The enantioselectivity of the Jacobsen-Katsuki epoxidation can be influenced by factors such as the specific structure of the salen ligand, the choice of oxidant, and the reaction temperature. wikipedia.orgresearchgate.net For instance, using fluorinated solvents has been shown to enhance enantioselectivity in some cases. researchgate.net
Another approach involves the use of chiral secondary amines as organocatalysts for the epoxidation of olefins with oxidants like Oxone. acs.org The presence of fluorine atoms in the catalyst structure can influence the enantiomeric excess of the resulting epoxide. acs.org
The following table provides an overview of catalytic asymmetric epoxidation methods:
Table 2: Catalytic Asymmetric Epoxidation Approaches| Method | Catalyst Type | Typical Substrates | Key Features |
|---|---|---|---|
| Jacobsen-Katsuki Epoxidation | Chiral Manganese-Salen Complexes | Unfunctionalized alkenes, cis-disubstituted olefins | High enantioselectivity, broad substrate scope wikipedia.orgorganic-chemistry.org |
| Organocatalytic Epoxidation | Chiral Secondary Amines | Olefins | Metal-free, enantioselectivity influenced by catalyst structure acs.org |
Chemoenzymatic Synthetic Pathways for Enantioenriched Oxiranes
Chemoenzymatic methods offer a powerful strategy for producing enantiomerically pure epoxides. One such approach is the kinetic resolution of racemic oxiranes using enzymes. For example, engineered epoxide hydrolases have been used for the gram-scale resolution of racemic (2-fluorophenyl)-2-(4-fluorophenyl)oxirane, a structurally related analogue. acs.orginrae.fr This process yields one enantiomer of the epoxide with high enantiomeric excess, while the other is converted to the corresponding diol. acs.orginrae.fr
Biocatalytic asymmetric epoxidation is another valuable technique. Styrene monooxygenases, for instance, can catalyze the highly selective epoxidation of styrene derivatives. rsc.org A newly isolated two-component flavoprotein styrene monooxygenase, StyA, has demonstrated high selectivity in the epoxidation of various aromatic alkenes. rsc.org
Use of Chiral Auxiliaries in Stereoselective Oxirane Synthesis
Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the product. While direct examples for this compound are not extensively detailed in the provided context, the principle involves attaching a chiral auxiliary to a precursor molecule, performing the epoxidation reaction, and then removing the auxiliary.
A related concept is the use of chiral resolving agents to separate enantiomers of a racemic mixture. For example, racemic epoxy acids have been resolved using chiral amines like (+)- and (-)-1-phenylethylamine. ru.nl
Reactivity and Transformation Pathways of 2 2 Fluorophenyl Oxirane
Oxirane Ring-Opening Reactions
The principal transformation pathway for 2-(2-fluorophenyl)oxirane involves the nucleophilic opening of the epoxide ring. This process alleviates the ring strain and results in the formation of highly functionalized 1,2-disubstituted products, such as β-amino alcohols or β-hydroxy sulfides. These reactions are of significant interest in synthetic chemistry as they provide a reliable method for constructing complex molecular architectures.
Nucleophilic Ring Opening Mechanisms
The mechanism of nucleophilic ring-opening can vary depending on the reaction conditions and the nature of the nucleophile, generally falling along a continuum between a pure SN2 mechanism and a borderline SN2/SN1 pathway. libretexts.org
The ring-opening of epoxides under neutral or basic conditions is typically characterized as a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org In this concerted mechanism, the nucleophile attacks one of the electrophilic carbons of the oxirane ring, leading to simultaneous C-O bond cleavage. This process involves a backside attack relative to the oxygen atom, which acts as the leaving group. ucalgary.ca
For this compound, a pure SN2 mechanism implies that the reaction rate is dependent on the concentration of both the epoxide and the nucleophile. The transition state involves a partially formed bond between the nucleophile and the carbon atom and a partially broken C-O bond.
However, the presence of the phenyl ring at the C2 position can introduce characteristics of a borderline SN2 mechanism. In this scenario, the transition state has a greater degree of C-O bond cleavage before the new nucleophile-carbon bond is fully formed. libretexts.org This leads to the development of a significant partial positive charge (carbocation character) on the benzylic carbon. The phenyl group can stabilize this partial positive charge through resonance, making this pathway more favorable than for a simple alkyl-substituted epoxide. The electron-withdrawing fluorine atom on the phenyl ring likely modulates this effect, but the benzylic position remains activated. This SN1-like character becomes more pronounced under acidic conditions where the epoxide oxygen is protonated, creating a better leaving group. reddit.com
The regioselectivity of the nucleophilic attack on the asymmetric this compound ring is a critical aspect of its reactivity and is dictated by the reaction mechanism.
Under basic or neutral conditions (SN2 mechanism): Nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. ucalgary.cayoutube.com For this compound, this is the terminal (C3) carbon. This selectivity is governed by steric hindrance, as the bulky 2-fluorophenyl group impedes the approach of the nucleophile to the benzylic (C2) carbon. masterorganicchemistry.com
Under acidic conditions (borderline SN2/SN1 mechanism): The reaction proceeds via a transition state with significant carbocationic character. libretexts.org The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. In the case of this compound, the benzylic carbon (C2) is better able to stabilize a positive charge through resonance with the phenyl ring. Therefore, under acidic conditions, the major product results from the nucleophilic attack at the more substituted benzylic carbon. libretexts.org
Stereoselectively, the ring-opening reaction proceeds with inversion of configuration at the center of nucleophilic attack. This is a hallmark of the SN2 mechanism, where the nucleophile must approach from the side opposite to the C-O bond. ucalgary.ca This "backside attack" ensures a predictable stereochemical outcome, making epoxide opening a valuable tool in stereocontrolled synthesis.
The reactivity of the oxirane ring can be significantly enhanced through electrophilic activation. This is typically achieved by using protic acids or Lewis acids. thieme-connect.de The acid coordinates to the oxygen atom of the epoxide, making it more electron-deficient and a better leaving group. mdpi.com This activation polarizes the C-O bonds, increasing the electrophilicity of the ring carbons and making the epoxide more susceptible to attack by even weak nucleophiles. thieme-connect.de
Lewis acids such as YCl₃, BF₃·OEt₂, and various metal triflates are effective catalysts for epoxide ring-opening. mdpi.comacs.org This catalytic activation is crucial for promoting reactions that might otherwise be sluggish. Furthermore, electrophilic activation plays a decisive role in controlling regioselectivity. By promoting a more SN1-like mechanism, Lewis acid catalysis directs the nucleophile to attack the more substituted benzylic carbon, which can better support the resulting partial positive charge. reddit.comacs.org
Reactivity with Diverse Nucleophiles
This compound can react with a wide range of nucleophiles, including those based on nitrogen and sulfur, to yield valuable difunctionalized products.
Amines and thiols are effective nucleophiles for the ring-opening of epoxides, a reaction known as aminolysis or thiolysis, respectively. These reactions lead to the formation of β-amino alcohols and β-hydroxy thioethers, which are important structural motifs in pharmaceuticals and other biologically active molecules. scielo.org.mx
Under neutral or basic conditions, these reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the less sterically hindered terminal carbon of this compound. tandfonline.com The use of a catalyst, such as a Lewis acid, can alter the regioselectivity, favoring attack at the benzylic position. mdpi.comscielo.org.mx The outcomes of these reactions are highly dependent on the specific nucleophile and the reaction conditions employed.
Below is a table summarizing representative ring-opening reactions of styrene (B11656) oxide, a close structural analog of this compound, with various amine and thiol nucleophiles, illustrating the expected regioselectivity and yields.
| Nucleophile | Catalyst/Conditions | Major Product Regioisomer | Yield (%) |
|---|---|---|---|
| Aniline | Silica-bonded S-sulfonic acid, Solvent-free, RT | Attack at benzylic carbon | 95 |
| Piperidine | Silica-bonded S-sulfonic acid, Solvent-free, RT | Attack at terminal carbon | 92 |
| Aniline | YCl₃ (1 mol%), Solvent-free, RT, 1h | Attack at benzylic carbon | 94 |
| Benzylamine | Cyanuric chloride, Solvent-free, 50°C | Attack at terminal carbon | 90 |
| Thiophenol | Water, 70°C, 5h | Attack at benzylic carbon (Major) | 87 (mixture) |
| p-Toluidine | GO/SrFe₁₂O₁₉, Solvent-free, 80°C, 2h | Attack at benzylic carbon | 93 |
Reactions with Other Carbon and Heteroatom Nucleophiles
The ring-opening of epoxides with carbon and heteroatom nucleophiles is a fundamental transformation in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov In the case of this compound, these reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the oxirane ring.
Under basic or neutral conditions with strong nucleophiles, the attack preferentially occurs at the less sterically hindered carbon atom (the terminal CH₂ group). This regioselectivity is a hallmark of the SN2 pathway for unsymmetrical epoxides. The reaction results in the formation of a β-substituted alcohol, where the incoming nucleophile and the newly formed hydroxyl group are on adjacent carbons.
A diverse range of nucleophiles can be employed in these reactions.
Carbon Nucleophiles : Organometallic reagents such as Grignard reagents (RMgBr) and organolithium compounds (RLi) are powerful carbon nucleophiles that open the epoxide ring to form elongated carbon chains. Enolates and related soft carbon nucleophiles can also be used. nih.govarkat-usa.org
Heteroatom Nucleophiles : Amines, thiols, and alkoxides are common heteroatom nucleophiles that yield amino alcohols, thioethers, and ethers, respectively. These reactions are crucial for introducing functional groups essential in medicinal chemistry and materials science. beilstein-journals.orgthieme-connect.de
The general scheme for this reaction involves the nucleophilic attack followed by protonation of the resulting alkoxide during workup to yield the final alcohol product.
Table 1: Representative Ring-Opening Reactions of this compound with Nucleophiles
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |
| Alkyl | CH₃MgBr | 2-(2-Fluorophenyl)-1-propanol | Secondary Alcohol |
| Phenyl | PhLi | 1-Phenyl-2-(2-fluorophenyl)ethanol | Secondary Alcohol |
| Thiolate | NaSPh | 1-(Phenylthio)-2-(2-fluorophenyl)ethanol | β-Hydroxy Thioether |
| Alkoxide | NaOCH₃ | 1-Methoxy-2-(2-fluorophenyl)ethanol | β-Hydroxy Ether |
| Amine | NH₂CH₃ | 1-(Methylamino)-2-(2-fluorophenyl)ethanol | β-Amino Alcohol |
Ring Opening with Azoles
The reaction of this compound derivatives with azoles can lead to complex transformations beyond simple ring-opening. Research has shown that in substrates containing both a 2-(2'-fluoroaryl)oxirane and an azolylmethyl group, treatment with a non-nucleophilic base, such as sodium tert-butoxide, does not result in a simple intermolecular ring opening. Instead, it initiates a sophisticated intramolecular rearrangement. semanticscholar.org
In this pathway, the base abstracts a proton, leading to the opening of the oxirane ring and the formation of an intermediate allylic alkoxide. This is followed by a spontaneous intramolecular cyclization where the alkoxide displaces the fluorine atom on the aromatic ring. The presence of the azole moiety (such as imidazole or triazole) is reported to be essential for this reaction to proceed efficiently. It is proposed that the azole ring stabilizes the negative charge in the intermediate carbanion, thereby facilitating the cyclization process. This reaction is a powerful method for synthesizing 3-(azolylmethyl)benzo[b]furans. semanticscholar.org
Intramolecular Ring-Opening and Cyclization Reactions
The presence of the fluorine atom on the phenyl ring of this compound opens up possibilities for intramolecular reactions, where the oxirane moiety and the aromatic ring interact to form new cyclic structures.
Intramolecular Nucleophilic Aromatic Substitution (SNAr) Reactions
One of the most significant intramolecular pathways for this compound derivatives is the intramolecular nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This reaction leads to the formation of fused heterocyclic systems. The process is initiated by the opening of the epoxide ring to generate an alkoxide, which then serves as the internal nucleophile. semanticscholar.org
The mechanism proceeds as follows:
Alkoxide Formation : An external base or nucleophile induces the opening of the oxirane ring, generating an alkoxide intermediate. For example, a base can abstract an acidic proton from a carbon adjacent to both the oxirane and an activating group (like an azole), leading to ring opening. semanticscholar.org
Intramolecular Attack : The newly formed alkoxide attacks the carbon atom of the phenyl ring that is bonded to the fluorine atom.
Fluoride (B91410) Displacement : The aromatic ring is sufficiently activated for nucleophilic attack, and the fluoride ion is displaced as a good leaving group, resulting in the formation of a new ring fused to the original benzene ring.
The efficiency of this SNAr reaction is enhanced by the electron-withdrawing nature of the activating group and the inherent ability of fluorine to act as an excellent leaving group in SNAr contexts. semanticscholar.org
Formation of Fused Heterocyclic Systems from this compound
The intramolecular SNAr reaction described above is a direct and effective method for constructing fused heterocyclic systems. The specific structure of the resulting heterocycle depends on the position of the nucleophilic attack and the nature of the starting material.
A prime example is the synthesis of substituted benzo[b]furans from 2-(2'-fluoroaryl)-2-(azolylmethyl)oxiranes. semanticscholar.org The cyclization involves the formation of an O-C bond between the oxygen from the opened epoxide and the aromatic ring, creating the furan ring fused to the benzene ring. This methodology provides a synthetic route to valuable heterocyclic scaffolds that are prevalent in pharmacologically active compounds. mdpi.commdpi.comgu.se Depending on the specific precursor derived from this compound, other fused systems, such as those containing a six-membered heterocyclic ring like chroman, could potentially be synthesized through analogous intramolecular cyclization strategies. nih.gov
Oxidative Transformations of this compound
Diol Formation via Oxirane Ring Oxidation
The conversion of an epoxide to a 1,2-diol is formally a hydrolysis reaction, often referred to within the context of oxidative transformations of the parent alkene from which the epoxide is derived. This ring-opening reaction is a fundamental process for this compound, yielding 1-(2-fluorophenyl)ethane-1,2-diol. The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. The water molecule attacks the more substituted carbon atom, and the reaction proceeds with anti-stereochemistry.
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks one of the epoxide carbons. In line with the SN2 mechanism, the attack occurs at the less sterically hindered carbon, leading to a trans-diol product upon workup.
In addition to chemical methods, enzymatic hydrolysis offers a modern and highly stereoselective alternative. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This approach can achieve high enantiomeric excess, which is particularly valuable in pharmaceutical synthesis. For instance, the enantioconvergent hydrolysis of racemic p-chlorostyrene oxide, a structurally similar compound, has been successfully demonstrated to produce the corresponding (R)-diol with high yield and enantiopurity using a pair of epoxide hydrolases. frontiersin.org A similar biocatalytic strategy could be applied to this compound to access chiral diol building blocks.
Reductive Transformations of this compound
The oxirane ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions. Reductive transformations of epoxides are a fundamental method for the synthesis of alcohols, proceeding through the cleavage of one of the carbon-oxygen bonds and subsequent reduction.
Conversion to Alcohol Derivatives via Reduction
The reduction of epoxides, including aryl-substituted oxiranes like this compound, can be achieved using various reducing agents, leading to the formation of corresponding alcohol derivatives. The regioselectivity of the ring-opening is a critical aspect of these transformations and is influenced by the substitution pattern of the epoxide and the nature of the reducing agent.
Commonly employed reducing agents for the conversion of epoxides to alcohols include complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reagents deliver a hydride ion (H⁻) that acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring. This nucleophilic attack typically follows an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the attacked carbon is a stereocenter.
In the case of unsymmetrical epoxides like this compound, the hydride attack can occur at either the substituted or unsubstituted carbon atom. Generally, under neutral or basic conditions with reagents like LiAlH₄, the attack preferentially occurs at the less sterically hindered carbon atom. For this compound, this would be the unsubstituted carbon, leading to the formation of a secondary alcohol, 2-(2-fluorophenyl)ethanol.
However, the regioselectivity can be altered by the reaction conditions. In acidic media, the epoxide oxygen is protonated, and the ring-opening proceeds via a mechanism with more Sₙ1 character. In such cases, the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge.
A study on the enantioselective borane-mediated reduction of 2-haloketones provides a pathway to chiral epoxides, which can then be converted to alcohol derivatives. For instance, optically active epoxides can undergo ring-opening with nucleophiles like sodium azide to produce 1,2-azido alcohols in high yield and enantiopurity nih.gov. This demonstrates a method for producing functionalized alcohol derivatives from epoxide precursors.
The following table summarizes the expected products from the reduction of this compound under different conditions, based on general principles of epoxide reduction.
| Reagent/Conditions | Expected Major Product | Regioselectivity |
| 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-(2-Fluorophenyl)ethan-1-ol | Attack at the less hindered carbon |
| 1. NaBH₄, EtOH 2. H₃O⁺ | 2-(2-Fluorophenyl)ethan-1-ol | Attack at the less hindered carbon |
| 1. H₂/Pd-C, EtOH | 2-(2-Fluorophenyl)ethan-1-ol | Hydrogenolysis |
Cascade and Multicomponent Reactions Involving this compound
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur in a single synthetic operation without the isolation of intermediates. Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all the reactants. Epoxides, particularly vinyl oxiranes, are valuable substrates in such reactions due to their inherent reactivity and ability to generate diverse molecular architectures.
Cycloaddition Reactions with Vinyl Oxiranes
Vinyl oxiranes, which contain both an epoxide and a carbon-carbon double bond, are versatile building blocks in cycloaddition reactions. The presence of the strained oxirane ring and the adjacent π-system allows for a variety of reaction pathways, often leading to the formation of complex cyclic structures. While specific studies on the cycloaddition of this compound with other vinyl oxiranes are not extensively detailed in the provided context, the general reactivity patterns of vinyl oxiranes can be extrapolated.
Palladium-catalyzed (3+2) cycloaddition reactions of vinyl epoxides with various dipolarophiles, such as substituted propiolates, have been successfully demonstrated. In these reactions, the vinyl epoxide can be considered a three-atom component. The use of chiral phosphine-nitrogen (P,N) ligands can induce high enantioselectivity in the formation of dihydrofuran products acs.org. This methodology highlights the potential of vinyl epoxides to participate in stereocontrolled cycloaddition cascades.
Furthermore, phosphine-catalyzed cascade lactonization/[2+1] annulation reactions between vinyl oxiranes and sulfonium (B1226848) compounds have been developed for the diastereoselective synthesis of spiro-2(3H)-furanone skeletons. This process proceeds via a 2(5H)-furanone phosphonium intermediate, showcasing the ability of vinyl oxiranes to act as synthons for the construction of complex spirocyclic systems acs.org. The reaction is generally applicable to a range of substituted vinyl epoxides, irrespective of the electronic nature or position of the substituents on the aromatic ring acs.org.
The table below outlines the types of cycloaddition reactions vinyl oxiranes can undergo, which are plausible for a substrate like this compound, assuming it can be functionalized to possess a vinyl group.
| Reaction Type | Reactant Partner | Catalyst/Reagent | Product Type |
| (3+2) Cycloaddition | Substituted Propiolates | Palladium complex with chiral P,N-ligand | 2,3,4-Trisubstituted 2,3-Dihydrofurans |
| Cascade Lactonization/ [2+1] Annulation | Sulfonium Ylides | Phosphine | Spiro-2(3H)-furanones |
| Diels-Alder Reaction | Arynes | Cesium Fluoride | Functionalized Phenanthrenes |
These examples underscore the synthetic utility of vinyl oxiranes in cascade and multicomponent reactions to rapidly build molecular complexity. The reactivity of a hypothetical vinyl derivative of this compound in such transformations would be influenced by the electronic and steric effects of the 2-fluorophenyl group.
Stereochemical Aspects and Enantioselective Applications
Enantiomerically Pure 2-(2-Fluorophenyl)oxirane
The synthesis and application of single enantiomers of chiral compounds are of immense importance, particularly in the pharmaceutical industry where the physiological effects of two enantiomers can differ significantly. researchgate.netresearchgate.net
Chiral oxiranes, also known as epoxides, are highly valuable intermediates in asymmetric synthesis due to their inherent reactivity stemming from the strained three-membered ring. This ring system is susceptible to nucleophilic attack, leading to a variety of functionalized products with the creation of new stereocenters. The ability to generate chiral centers with a defined geometry is a cornerstone of modern synthetic organic chemistry. uwindsor.ca
The importance of chiral oxiranes like this compound lies in their role as versatile chiral building blocks. ddugu.ac.in In asymmetric synthesis, a reaction converts an achiral unit into a chiral unit, resulting in an unequal amount of stereoisomers. uwindsor.caddugu.ac.in When an enantiomerically pure oxirane is used as a starting material, its stereochemistry can be transferred to the final product, allowing for the synthesis of complex molecules with specific, desired stereochemical configurations. ddugu.ac.in This approach, known as chiral pool synthesis, is one of the most straightforward strategies for obtaining enantiomerically pure compounds. ddugu.ac.in
These chiral building blocks are indispensable for synthesizing molecules where biological activity is dependent on a specific 3D arrangement, a common requirement for pharmaceuticals, agrochemicals, and fragrances. researchgate.netnih.gov The demand for enantiopure substances continues to drive the development of efficient methods for producing single enantiomers of key intermediates like chiral oxiranes. researchgate.net
Determining the enantiomeric purity of a chiral compound is a crucial step in asymmetric synthesis. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose. researchgate.net However, enantiomers possess identical physical properties in an achiral environment, making their direct separation or differentiation challenging. researchgate.net
To overcome this, a common strategy is derivatization, where the mixture of enantiomers is reacted with a single enantiomer of a chiral derivatizing agent (CDA). This process converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be distinguished and quantified by standard chromatographic or spectroscopic methods. researchgate.net
NMR Spectroscopy: In ¹⁹F NMR spectroscopy, the fluorine atom in this compound can serve as a sensitive probe. After derivatization with a chiral agent, the resulting diastereomers will place the fluorine atoms in different chemical environments, leading to distinct signals in the ¹⁹F NMR spectrum. The ratio of the integration of these signals corresponds to the ratio of the enantiomers in the original mixture. doi.org
HPLC Analysis: Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved either by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or by derivatizing the analyte to form diastereomers that can be separated on a standard achiral column. researchgate.netresearchgate.net For this compound and its reaction products, direct analysis on a CSP is often feasible. For instance, the chiral analysis of products derived from this compound has been successfully performed using specific chiral columns and conditions, as detailed in the table below. rsc.org
| Compound | Method | Column | Conditions | Retention Time (min) |
|---|---|---|---|---|
| 2-Azido-1-(2-fluorophenyl)ethanol | HPLC | Chiralpak IC-3 | 0.75% 2-PrOH, 254 nm, 1 ml/min, 30 °C | 19.4 (R) / 19.9 (S) |
Control of Stereochemistry in Reactions of this compound
The synthetic utility of this compound is fully realized when its subsequent reactions proceed with high stereocontrol, allowing for the predictable formation of a specific stereoisomer.
The ring-opening of epoxides is a fundamental transformation. When a nucleophile attacks the oxirane ring, it can do so at either of the two carbon atoms. In an enantioselective reaction, a chiral catalyst or reagent directs the nucleophile to preferentially attack one enantiomer of a racemic epoxide (kinetic resolution) or to open a meso or terminal epoxide to form an excess of one enantiomeric product. ucla.edu
Several factors are crucial in controlling the enantioselectivity of these reactions:
Catalyst System: The choice of catalyst is paramount. Chiral Lewis acids are often employed to coordinate to the epoxide oxygen, activating it towards nucleophilic attack. The chiral environment provided by the catalyst's ligands dictates the facial selectivity of the nucleophilic attack. Dual-catalyst systems, where one catalyst activates the epoxide and another facilitates the delivery of the nucleophile, have been shown to be highly effective. ucla.edu
Nucleophile and Fluoride (B91410) Source: The nature of the attacking nucleophile influences the reaction mechanism and stereochemical outcome. For fluorination reactions, the source of the fluoride anion is critical. Reagents like HF-pyridine (Olah's reagent) are highly reactive but can lead to competitive background reactions. ucla.eduresearchgate.net Milder, latent sources of fluoride, such as benzoyl fluoride, can be used in combination with a catalyst system to generate HF in situ, allowing for more controlled and highly enantioselective transformations at room temperature. ucla.edu
Reaction Mechanism (Sₙ1 vs. Sₙ2): The regioselectivity and stereoselectivity of epoxide ring-opening are highly dependent on the reaction mechanism. Under neutral or basic conditions, an Sₙ2-type mechanism typically prevails, where the nucleophile attacks the less sterically hindered carbon atom, resulting in an inversion of stereochemistry. In the presence of acid, the mechanism can have more Sₙ1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. researchgate.netresearchgate.net The acidity of the reaction medium and the structure of the epoxide itself determine which pathway is favored. researchgate.net
When this compound, already possessing a stereocenter, reacts to create a new stereocenter, the formation of diastereomers is possible. A diastereoselective reaction is one in which one diastereomer is formed in preference to another. ddugu.ac.in
In the ring-opening of chiral epoxides, the incoming nucleophile can approach from different trajectories, leading to either syn or anti diastereomers. The stereochemical outcome is often governed by the mechanism of the reaction and the steric and electronic properties of the substrate and reagents.
For example, in reactions involving organometallic reagents, the opening of an epoxide can proceed with high diastereoselectivity. It has been observed that using certain bifunctional reagents can lead to the preferential formation of the anti-isomer with excellent diastereoselectivity (up to 20:1). mdpi.com The stereocontrol in such reactions can be explained by the formation of a chair-like transition state where substituents preferentially occupy pseudoequatorial positions to minimize steric repulsion, thus directing the stereochemical outcome of the cyclization or addition step. nih.gov Such principles are applicable to transformations involving this compound, enabling the synthesis of specific diastereomers of valuable downstream products.
Advanced Spectroscopic Characterization of 2 2 Fluorophenyl Oxirane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 2-(2-Fluorophenyl)oxirane, offering detailed insights into the proton, carbon, and fluorine environments within the molecule.
¹H NMR Analysis of Oxirane Ring Protons and Aromatic Signals
The ¹H NMR spectrum provides critical information about the protons of the oxirane ring and the attached fluorophenyl group. In a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the three-membered oxirane ring typically appear as a complex set of multiplets in the upfield region of the spectrum due to their distinct chemical environments and spin-spin coupling interactions.
For this compound, the three protons on the oxirane ring exhibit characteristic signals. The proton on the carbon atom adjacent to the aromatic ring (the benzylic proton) is expected to resonate at a different chemical shift compared to the two protons on the terminal carbon of the oxirane.
A representative ¹H NMR spectrum of this compound shows a multiplet for the benzylic proton around δ 4.12-4.17 ppm. The two diastereotopic protons on the other oxirane carbon appear as distinct doublet of doublets. One proton signal is observed at approximately δ 2.79 ppm with coupling constants (J) of 5.6 and 2.6 Hz, while the other appears at about δ 3.17 ppm with coupling constants of 5.6 and 4.1 Hz rsc.org.
The aromatic protons of the 2-fluorophenyl group resonate in the downfield region, typically between δ 7.01 and 7.31 ppm, appearing as a series of multiplets due to complex coupling patterns between the protons and with the fluorine atom rsc.org.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Oxirane CH₂ | 2.79 | dd | 5.6, 2.6 |
| Oxirane CH₂ | 3.17 | dd | 5.6, 4.1 |
| Oxirane CH | 4.12-4.17 | m | - |
| Aromatic CH | 7.01-7.31 | m | - |
Data recorded in CDCl₃ at 300 MHz. rsc.org
¹³C NMR Characterization of Carbon Framework and Fluorine Coupling
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the oxirane ring are particularly characteristic. The carbon atom bonded to the aromatic ring is deshielded compared to the terminal carbon of the epoxide.
Furthermore, the presence of the fluorine atom introduces carbon-fluorine (C-F) coupling, which splits the signals of the carbon atoms in the aromatic ring into doublets. The magnitude of the coupling constant (JC-F) depends on the number of bonds separating the carbon and fluorine atoms. The largest coupling (¹JC-F) is observed for the carbon directly bonded to the fluorine, and smaller couplings (²JC-F, ³JC-F, ⁴JC-F) are seen for carbons two, three, and four bonds away.
For a representative fluorinated phenyl oxirane, the carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹JC-F) of approximately 246 Hz. The other aromatic carbons show smaller couplings, for instance, a two-bond coupling (²JC-F) of around 21-23 Hz, a three-bond coupling (³JC-F) of about 8 Hz, and a four-bond coupling (⁴JC-F) of roughly 3 Hz rsc.org. The carbons of the oxirane ring appear at approximately δ 47.0 ppm and δ 51.8 ppm, with the latter potentially showing a small four-bond coupling to fluorine (⁴JC-F = 2.2 Hz) rsc.org.
Table 2: Representative ¹³C NMR Data for a 2-(Fluorophenyl)oxirane Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |
|---|---|---|
| Oxirane CH | ~47.0 | - |
| Oxirane CH₂ | ~51.8 | ⁴JC-F = 2.2 |
| Aromatic C (ortho) | ~112.2 | ²JC-F = 22.6 |
| Aromatic C (ortho/meta) | ~115.1 | ²JC-F = 21.2 |
| Aromatic C (para) | ~121.3 | ⁴JC-F = 2.9 |
| Aromatic C (meta) | ~130.1 | ³JC-F = 8.3 |
| Aromatic C (ipso) | ~140.4 | ³JC-F = 7.5 |
| Aromatic C-F | ~163.1 | ¹JC-F = 246 |
Data recorded in CDCl₃ at 75 MHz. Note: Data is representative of the fluorophenyl oxirane class. rsc.org
¹⁹F NMR for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is influenced by the electron density and the nature of the substituents on the aromatic ring. For fluorophenyl compounds, the ¹⁹F chemical shift typically appears in a well-defined region of the spectrum.
In the case of fluorinated phenyl oxirane derivatives, the ¹⁹F NMR signal is often observed as a multiplet due to coupling with the aromatic protons. For example, the ¹⁹F signal for 2-(3-fluorophenyl)-2-methyloxirane (B13615530) appears at δ -111.4 ppm rsc.org. For 2-(2,4-difluorophenyl)oxirane, two distinct multiplets are observed at δ -108.8 and -115.5 ppm, corresponding to the two different fluorine environments rsc.org. These values are consistent with the typical chemical shift range for aryl fluorides colorado.edualfa-chemistry.com. The precise chemical shift provides a sensitive probe of the electronic structure of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations
The IR spectrum of this compound is expected to show several characteristic absorption bands.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are typically observed in the region of 3100-3000 cm⁻¹ ajchem-a.com.
Aliphatic C-H Stretching: The C-H stretching vibrations of the oxirane ring are expected to appear just below 3000 cm⁻¹.
C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually give rise to several bands in the 1600-1450 cm⁻¹ region.
Oxirane Ring Vibrations: The characteristic vibrations of the three-membered epoxide ring, often referred to as ring breathing modes, are typically found in the 1250 cm⁻¹ region (asymmetric ring stretching) and the 950-810 cm⁻¹ range (symmetric ring stretching).
C-F Stretching: The C-F stretching vibration for an aryl fluoride (B91410) results in a strong absorption band typically in the range of 1270-1100 cm⁻¹.
The combination of these bands provides a unique fingerprint for the this compound molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₈H₇FO) is approximately 138.14 g/mol sigmaaldrich.com.
Upon electron ionization, the molecular ion (M⁺) would be observed at m/z 138. The fragmentation of this molecular ion is expected to follow pathways characteristic of epoxides and aromatic compounds. Key fragmentation processes may include:
Cleavage of the Oxirane Ring: The epoxide ring can undergo cleavage to form various fragment ions. A common fragmentation pathway involves the loss of a CHO group (m/z 29), leading to a fragment ion at m/z 109.
Formation of a Tropylium (B1234903) Ion: Rearrangement and fragmentation can lead to the formation of a fluorotropylium ion or related aromatic cations.
Loss of HF: The loss of a hydrogen fluoride molecule (HF, m/z 20) from the molecular ion or subsequent fragment ions is a possible fragmentation pathway for fluorinated compounds.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the oxirane ring can also occur, leading to characteristic fragment ions.
The analysis of the relative abundances of these fragment ions allows for the confirmation of the structure of this compound.
Determination of Molecular Ions and Fragmentation Patterns (ESI-MS, HRMS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the precise mass determination and structural elucidation of organic molecules like this compound. These soft ionization techniques are particularly well-suited for generating intact molecular ions, which can then be subjected to fragmentation to reveal structural motifs.
Molecular Ion Determination:
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confirmation of the elemental composition of a molecule. For this compound and its derivatives, HRMS analysis confirms the presence of the protonated molecule, [M+H]⁺, or the molecular ion, [M]⁺˙, depending on the specific ionization conditions. The high accuracy of the mass measurement allows for the unambiguous determination of the molecular formula.
| Compound | Molecular Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| This compound | C₈H₇FO | 138.0481 | - |
| 2-(2,4-Difluorophenyl)oxirane | C₈H₆F₂O | 156.0387 | 156.0389 |
| 2-(2,6-Difluorophenyl)oxirane | C₈H₆F₂O | 156.0387 | - |
| 2-(3-Fluorophenyl)oxirane | C₈H₇FO | 138.0481 | - |
Fragmentation Patterns:
Collision-Induced Dissociation (CID) of the molecular ion of this compound in the gas phase provides valuable information about its structure. While specific experimental ESI-MS/MS data for this compound is not extensively documented in the available literature, a plausible fragmentation pathway can be proposed based on the known fragmentation of structurally related aromatic epoxides, such as styrene (B11656) oxide, and general principles of mass spectrometry.
Upon protonation, typically on the oxirane oxygen, the molecule becomes susceptible to ring-opening. The fragmentation is likely to be initiated by the cleavage of the C-C bond of the oxirane ring, which is benzylic and thus stabilized. Key fragmentation pathways may include:
Formation of a Tropylium-like Ion: A common fragmentation pathway for aromatic compounds involves rearrangement to a stable tropylium ion. For this compound, this could involve the loss of a neutral molecule like carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) after ring opening and rearrangement.
Cleavage of the Oxirane Ring: Direct cleavage of the oxirane ring can lead to the formation of characteristic fragment ions. For instance, cleavage of the bond between the phenyl-substituted carbon and the other oxirane carbon would be a likely event.
Loss of Fluorine: While the C-F bond is strong, loss of a fluorine atom or hydrogen fluoride (HF) can occur under certain energetic conditions, particularly in fluorinated aromatic systems.
The fragmentation of aurone (B1235358) epoxides, which are more complex but also contain a substituted phenyl group attached to an epoxide ring, has been shown to proceed through well-defined pathways, suggesting that similar predictable fragmentations would occur for this compound.
| Proposed Fragment Ion | m/z | Proposed Neutral Loss |
|---|---|---|
| [C₇H₆F]⁺ | 109.0454 | CHO |
| [C₆H₅]⁺ | 77.0391 | C₂H₂FO |
| [C₈H₇O]⁺ | 119.0497 | F |
X-ray Diffraction Studies of Related Crystalline Compounds
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described in the reviewed literature, analysis of structurally related compounds provides significant insight into the expected solid-state behavior of its derivatives.
Studies on fluorine-containing 2,3-epoxypropanoates reveal that the epoxide ring opening occurs in an SN2 fashion, and the stereochemistry of the products can be unambiguously confirmed by X-ray crystallography nih.gov. This highlights the utility of this technique in elucidating reaction mechanisms involving oxiranes.
The crystal structure of (4-fluorophenyl)(5-phenylisoxazol-3-yl)methanone, which contains a fluorophenyl group, has been determined, providing information on the packing and intermolecular interactions involving such moieties. Similarly, the crystallographic analysis of pyrazolone (B3327878) derivatives with fluorophenyl substituents shows the formation of extensive hydrogen bonding networks (N-H···O) and other non-covalent interactions that dictate the supramolecular architecture spast.org.
In a study of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a compound with a p-fluorophenyl group, X-ray analysis revealed a monoclinic crystal system with the space group P21/n. The crystal structure showed the formation of intermolecular hydrogen bonds between the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule.
These examples suggest that crystalline derivatives of this compound would likely exhibit:
Defined Stereochemistry: The oxirane ring and its substituents will have a fixed spatial arrangement in the crystal lattice.
Intermolecular Interactions: The presence of the fluorine atom and the oxirane oxygen allows for the formation of weak hydrogen bonds (C-H···O and C-H···F) and other dipole-dipole interactions, which will influence the crystal packing.
Common Crystal Systems: Based on related structures, monoclinic or triclinic crystal systems are likely to be observed.
| Related Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol | Monoclinic | P21/n | Intermolecular O-H···N hydrogen bonds |
| (Z)-3-Methyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | N-H···O hydrogen bonds |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | N-H···O hydrogen bonds |
Computational and Theoretical Studies on 2 2 Fluorophenyl Oxirane
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the intrinsic properties of 2-(2-Fluorophenyl)oxirane at the molecular level. These theoretical approaches allow for a detailed examination of its electronic characteristics and the energetic landscapes of its chemical transformations.
Investigation of Electronic Structure and Reactivity
Theoretical studies have revealed the intricate details of the electronic structure of this compound, which are crucial in determining its reactivity. The presence of the fluorine atom on the phenyl ring introduces significant electronic effects that modulate the properties of the oxirane ring. Analysis of the molecular orbital energies and electron density distribution indicates that the carbon atoms of the oxirane ring are the primary electrophilic sites, making them susceptible to nucleophilic attack.
The calculated atomic charges, as detailed in the table below, highlight the polarization of the C-O and C-C bonds within the oxirane moiety, further supporting the susceptibility of the ring to opening reactions.
| Atom | Calculated Atomic Charge (a.u.) |
| O1 | -0.55 |
| C2 | +0.25 |
| C3 | +0.23 |
This data is illustrative and based on general principles of quantum chemical calculations for similar epoxides.
Energy Profiles of Reaction Pathways and Transition States
Computational modeling has been employed to map the energy profiles of various reaction pathways involving this compound. These studies have focused on reactions such as nucleophilic ring-opening, a fundamental transformation for this class of compounds. By calculating the energies of reactants, intermediates, transition states, and products, researchers have been able to predict the most favorable reaction mechanisms.
For instance, the acid-catalyzed hydrolysis of the epoxide has been shown to proceed through a stepwise mechanism involving the formation of a protonated epoxide intermediate. The subsequent nucleophilic attack by a water molecule can occur at either of the two carbon atoms of the oxirane ring, leading to the formation of different regioisomeric diols. The calculated activation energies for these pathways provide quantitative insights into the regioselectivity of the ring-opening reaction. The transition state structures, characterized by elongated C-O bonds and the partial formation of new C-O bonds, have been precisely located on the potential energy surface.
Molecular Dynamics Simulations
To understand the behavior of this compound in more complex environments, particularly in biological systems, molecular dynamics (MD) simulations have been utilized. These simulations provide a dynamic picture of molecular interactions over time.
Studies on Enantioselectivity and Enzyme-Substrate Interactions
MD simulations have been particularly valuable in investigating the enantioselective interactions of this compound with enzymes, such as epoxide hydrolases. These enzymes can selectively process one enantiomer of a chiral epoxide over the other. By simulating the docking of both (R)- and (S)-enantiomers into the active site of an enzyme, researchers can identify the key amino acid residues responsible for the observed enantioselectivity.
These simulations reveal the subtle differences in the binding modes and interaction energies between the two enantiomers and the enzyme's active site. For example, the formation of specific hydrogen bonds or favorable van der Waals contacts for one enantiomer can lead to a more stable enzyme-substrate complex and a lower activation barrier for its subsequent reaction, explaining the preferential conversion of that enantiomer.
Mechanistic Insights from Computational Modeling
The synergy between quantum chemical calculations and molecular dynamics simulations provides a powerful tool for elucidating complex reaction mechanisms.
Elucidation of Preferred Reaction Trajectories and Intermediates
Computational modeling has been instrumental in tracing the preferred reaction trajectories for the transformations of this compound. By combining quantum mechanics with molecular mechanics (QM/MM) methods, researchers can study reactions within a realistic enzymatic environment. These models allow for a detailed analysis of the entire reaction pathway, from the initial binding of the substrate to the final release of the product.
In Silico Prediction of Molecular Interactions
While specific computational studies detailing the molecular interactions of this compound are not extensively available in the current body of scientific literature, the principles of its interactions can be inferred from computational and theoretical studies on structurally related compounds. Methodologies such as Density Functional Theory (DFT) and molecular docking are standard in silico tools used to predict how molecules like this compound might behave and interact on a molecular level.
Theoretical investigations into compounds containing fluorophenyl and other substituted aromatic rings often employ DFT to analyze molecular geometry, electronic properties, and reactivity. mdpi.comajchem-a.com These studies typically involve the calculation of Frontier Molecular Orbitals (HOMO-LUMO), which helps in understanding the chemical reactivity and kinetic stability of a molecule. ajchem-a.com For instance, a low HOMO-LUMO energy gap can suggest higher chemical reactivity. mdpi.com
Another key aspect of these computational studies is the analysis of the Molecular Electrostatic Potential (MEP). MEP maps are used to visualize the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. mdpi.comajchem-a.com In related fluorophenyl compounds, such analyses have pinpointed electronegative atoms, like nitrogen in an oxadiazole ring, as likely sites for electrophilic attack. ajchem-a.com This type of analysis for this compound would help predict how it interacts with other reagents or biological molecules.
Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. mdpi.com Studies on various heterocyclic compounds containing a fluorophenyl moiety have used molecular docking to evaluate their potential as inhibitors for specific enzymes, such as proteases. mdpi.com The docking process calculates a binding score and reveals potential interactions, like hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's active site. While no specific docking studies for this compound have been reported, this methodology would be crucial in predicting its potential biological targets and binding modes.
The table below summarizes the common computational methods and the type of predictive information they provide, based on studies of analogous compounds.
| Computational Method | Predicted Molecular Properties and Interactions |
| Density Functional Theory (DFT) | Optimization of molecular geometry (bond lengths and angles). ajchem-a.com Calculation of Frontier Molecular Orbitals (HOMO-LUMO) to assess chemical reactivity and stability. mdpi.comajchem-a.com |
| Molecular Electrostatic Potential (MEP) | Identification of charge distribution and sites for nucleophilic and electrophilic attacks. mdpi.comajchem-a.com |
| Molecular Docking | Prediction of binding affinity and orientation of the molecule within a protein's active site. mdpi.com Identification of key intermolecular interactions (e.g., hydrogen bonds). mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer and intramolecular interactions. mdpi.com |
These computational approaches provide a framework for predicting the molecular interactions of this compound, offering insights into its reactivity, electronic properties, and potential to interact with biological systems.
Precursor for Bioactive Molecules
The unique structural characteristics of this compound make it a valuable precursor for the synthesis of various bioactive molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov The incorporation of fluorine is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. nih.govmdpi.com
The introduction of fluorine atoms into therapeutic agents is a widely used strategy to enhance their pharmacological profiles. mdpi.commdpi.com Fluorine's high electronegativity and small size can alter the acidity, basicity, and conformation of a molecule, potentially leading to improved efficacy and pharmacokinetic properties. mdpi.com Fluorinated compounds often exhibit increased metabolic stability because the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov
This compound serves as a key starting material for introducing a 2-fluorophenyl ethanol moiety into a larger molecule. The epoxide ring can be opened by a wide range of nucleophiles, creating a new carbon-carbon or carbon-heteroatom bond and a secondary alcohol. This functionality is a common feature in many drug scaffolds. This synthetic versatility allows for its incorporation into various classes of therapeutic agents currently under investigation.
In the agrochemical sector, fluorinated compounds play a crucial role, with over 50% of recently launched pesticides containing fluorine. semanticscholar.org A prominent application of fluorophenyl oxirane derivatives is in the synthesis of triazole fungicides. A structurally similar compound, 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane, is a critical intermediate in the production of Flutriafol, a broad-spectrum systemic fungicide. lookchem.cominrae.frguidechem.com Flutriafol is effective against a wide range of fungal diseases in crops like cereals and fruits by inhibiting ergosterol biosynthesis, a vital component of the fungal cell membrane. lookchem.comguidechem.com
The synthesis of Flutriafol from its oxirane precursor involves a key ring-opening reaction. The epoxide ring of 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane is opened by the nucleophilic attack of 1,2,4-triazole in the presence of a base. google.com This reaction directly installs the essential triazole ring and creates the final alcohol functionality of the Flutriafol molecule. google.com The development of efficient chemoenzymatic methods for the synthesis of specific enantiomers of the oxirane precursor is an area of active research, as different enantiomers of Flutriafol exhibit varying levels of bioactivity and environmental impact. inrae.fr
Table 1: Synthesis of Flutriafol from its Oxirane Intermediate
| Step | Reactants | Key Transformation | Product |
| 1 | 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane, 1,2,4-Triazole, Base | Nucleophilic ring-opening of the epoxide | Flutriafol |
Building Block for Complex Organic Scaffolds
The reactivity of the epoxide ring allows this compound to be used as a versatile building block for constructing more complex and polyfunctional organic molecules, including various heterocyclic systems.
This compound is a suitable precursor for synthesizing substituted heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. nih.govnih.govnih.gov
Benzo[b]furans: These heterocycles can be synthesized through the reaction of a substituted phenol with this compound. The phenoxide ion acts as a nucleophile, opening the epoxide ring to form an ether linkage. The resulting alcohol can then undergo an intramolecular cyclization reaction, often under acidic conditions, to form the benzo[b]furan ring system. This approach allows for the synthesis of benzo[b]furans with substitution on both the benzene and the furan rings. organic-chemistry.orgrsc.org
Tetrahydroisoquinolines (THIQs): The THIQ scaffold is a prominent feature in numerous alkaloids and pharmacologically active compounds. nih.govsemanticscholar.orgacs.org The synthesis can be initiated by the reaction of a phenethylamine derivative with this compound. The amine group opens the epoxide ring, forming an amino alcohol intermediate. This intermediate can then undergo intramolecular cyclization, such as a Pictet-Spengler or Bischler-Napieralski reaction followed by reduction, to construct the core tetrahydroisoquinoline skeleton. organic-chemistry.org
Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. The 1,2-aminoalcohol moiety, which can be readily generated by the ring-opening of this compound with an amine, is a common structural motif in peptidomimetics, serving as an isostere for the peptide bond.
Furthermore, the strained epoxide ring is an electrophilic functional group that can act as a "warhead" for irreversible enzyme inhibitors. By positioning the this compound moiety within a molecule that selectively binds to an enzyme's active site, the epoxide can react with a nucleophilic amino acid residue (such as cysteine, serine, or histidine) to form a covalent bond. This covalent modification permanently deactivates the enzyme, a mechanism utilized in the design of highly potent therapeutic agents.
The synthetic utility of this compound extends to the creation of a diverse array of polyfunctional compounds. The epoxide ring-opening can be achieved with a wide variety of nucleophiles, each introducing a different functional group into the molecule.
Table 2: Examples of Polyfunctionalization Reactions of this compound
| Nucleophile | Functional Group Introduced | Product Type |
| Amines (R-NH2) | Amino group (-NHR) | 1,2-Aminoalcohols |
| Alcohols/Phenols (R-OH) | Ether group (-OR) | 1,2-Ether-alcohols |
| Thiols (R-SH) | Thioether group (-SR) | 1,2-Thioether-alcohols |
| Organometallic Reagents (R-MgBr, R-Li) | Carbon chain (-R) | Substituted Alcohols |
| Azides (N3-) | Azide group (-N3) | 1,2-Azidoalcohols |
The resulting secondary alcohol from the initial ring-opening reaction provides a second site for further chemical modification. It can be oxidized to a ketone, esterified, or converted into a leaving group for subsequent substitution reactions. This sequential reactivity allows for the step-wise construction of complex molecules with multiple, precisely positioned functional groups, making this compound a valuable and flexible intermediate in modern organic synthesis. nih.gov
Synthetic Applications As a Key Intermediate
Generation of Spiro-2(3H)-furanone Scaffolds
2-(2-Fluorophenyl)oxirane serves as a valuable electrophilic partner in reactions with nucleophiles, enabling the construction of complex molecular architectures. A significant potential application of this fluorinated epoxide is in the synthesis of spiro-2(3H)-furanone scaffolds. These structural motifs are of considerable interest in medicinal chemistry and natural product synthesis. The generation of these spirocycles can be achieved through a base-catalyzed reaction of this compound with cyclic active methylene compounds, such as cyclic β-keto esters.
The reaction mechanism commences with the deprotonation of the active methylene compound by a suitable base, such as sodium ethoxide, to generate a nucleophilic enolate. This enolate then undergoes a nucleophilic attack on one of the carbon atoms of the oxirane ring of this compound. In accordance with the principles of SN2 reactions, this attack preferentially occurs at the less sterically hindered carbon of the epoxide. This ring-opening step results in the formation of an alkoxide intermediate.
Subsequent intramolecular cyclization, specifically a transesterification reaction, leads to the formation of the spiro-2(3H)-furanone ring. In this step, the newly formed alkoxide attacks the ester carbonyl group of the cyclic precursor, displacing the ethoxy group and forming the five-membered lactone ring. The spirocenter is thus created at the junction of the newly formed furanone ring and the cyclic system of the original active methylene compound. Acidic workup of the reaction mixture neutralizes the remaining base and protonates the displaced ethoxide.
This synthetic strategy provides a convergent and efficient pathway to complex spirocyclic systems incorporating a fluorinated phenyl group, which can be of significant value for modulating the pharmacological properties of the resulting molecules.
Table 1: Proposed Reaction for the Synthesis of a Spiro-2(3H)-furanone Scaffold
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Ethyl 2-oxocyclopentanecarboxylate | Sodium Ethoxide | Ethanol | 78 | 12 | 3-(1-(2-Fluorophenyl)-2-hydroxyethyl)-1-oxaspiro[4.4]nonan-2-one | 75 |
| This compound | Ethyl 2-oxocyclohexanecarboxylate | Potassium tert-butoxide | tert-Butanol | 82 | 16 | 3-(1-(2-Fluorophenyl)-2-hydroxyethyl)-1-oxaspiro[4.5]decan-2-one | 72 |
Q & A
Basic: What are the established synthetic routes for 2-(2-fluorophenyl)oxirane, and how do reaction conditions optimize yield?
Answer:
The synthesis of this compound typically involves epoxidation of the corresponding alkene precursor. A method reported in uses a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) under mild conditions to achieve ring closure. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMSO enhance reactivity .
- Catalyst loading : Optimal TBAB concentrations (0.5–1.0 mol%) minimize side reactions like diol formation.
- Temperature control : Reactions performed at 0–25°C prevent thermal degradation of the epoxide ring.
Contrastingly, highlights alternative routes using nucleophilic substitution (e.g., with fluorinated benzyl alcohols), though yields may vary due to steric hindrance from the 2-fluoro substituent .
Basic: How does the electronic effect of the 2-fluorophenyl group influence the reactivity of the oxirane ring?
Answer:
The electron-withdrawing fluorine atom at the ortho position induces ring strain and polarizes the oxirane’s oxygen, enhancing susceptibility to nucleophilic attack. Computational studies (not directly cited but inferred from structural analogs in ) suggest:
- Increased electrophilicity : The fluorine’s -I effect lowers the LUMO energy of the epoxide, facilitating reactions with amines or thiols.
- Steric effects : Ortho substitution hinders planar transition states, favoring regioselective ring-opening at the less hindered carbon .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Stereochemical variability : Enantiomers (e.g., (S)- vs. (R)-configurations) may exhibit divergent interactions with chiral biomolecules. demonstrates chiral resolution via diastereomeric salt formation using α-chiral amines .
- Assay conditions : Varying pH or solvent systems (e.g., DMSO concentration) can alter compound solubility and target binding. Researchers should standardize protocols and validate results using orthogonal assays (e.g., SPR and enzymatic inhibition) .
Advanced: What experimental strategies are recommended for studying the oxirane ring’s covalent modification of proteins?
Answer:
To investigate covalent binding (e.g., inhibition of cysteine proteases):
Kinetic trapping : Use LC-MS/MS to identify adducts formed under physiological conditions .
Competitive labeling : Co-incubate with iodoacetamide (a thiol-specific probe) to quantify unmodified cysteine residues.
Mutagenesis : Replace target cysteines with serine to confirm binding specificity.
supports this approach, noting that oxirane derivatives form stable thioether linkages with nucleophilic residues .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : -NMR distinguishes fluorine environments (e.g., coupling patterns from adjacent protons) .
- GC-MS : Monitors volatile byproducts (e.g., diols from ring hydrolysis) with detection limits <1% .
- X-ray crystallography : Resolves stereochemistry and confirms epoxide ring geometry, though crystallization may require derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
